4'-Chloro-2'-methyl-2,2,3,3,3-pentafluoropropiophenone
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Overview
Description
4’-Chloro-2’-methyl-2,2,3,3,3-pentafluoropropiophenone is a synthetic organic compound characterized by the presence of a chloro group, a methyl group, and multiple fluorine atoms attached to a propiophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-2’-methyl-2,2,3,3,3-pentafluoropropiophenone typically involves a multi-step process. One common method includes the Friedel-Crafts acylation of a suitable aromatic compound with a chloro-methyl-pentafluoropropiophenone precursor. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-2’-methyl-2,2,3,3,3-pentafluoropropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Chloro-2’-methyl-2,2,3,3,3-pentafluoropropiophenone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4’-Chloro-2’-methyl-2,2,3,3,3-pentafluoropropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4’-Chloro-2’-methyl-2,2,3,3,3-trifluoropropiophenone
- 4’-Chloro-2’-methyl-2,2,3,3,3-tetrafluoropropiophenone
- 4’-Chloro-2’-methyl-2,2,3,3,3-hexafluoropropiophenone
Uniqueness
4’-Chloro-2’-methyl-2,2,3,3,3-pentafluoropropiophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of chloro, methyl, and multiple fluorine atoms can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(4-chloro-2-methylphenyl)-2,2,3,3,3-pentafluoropropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF5O/c1-5-4-6(11)2-3-7(5)8(17)9(12,13)10(14,15)16/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIJXZCZORWQAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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